molecular formula C17H14N2O4S B2555675 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 380570-14-9

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B2555675
CAS No.: 380570-14-9
M. Wt: 342.37
InChI Key: SOBFZOBFFWHUPL-UHFFFAOYSA-N
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Description

The compound 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione features a benzothiazole trione core (1,1,3-trione system) linked to a 2,3-dihydroindole moiety via a ketone-bearing ethyl bridge. This structure combines electron-withdrawing sulfonyl groups (from the benzothiazole trione) with the aromatic indole system, suggesting unique electronic and steric properties. The benzothiazole trione moiety is structurally related to saccharin (1,1-dioxo-1,2-dihydrobenzothiazol-3-one), a well-known artificial sweetener . However, the addition of the indole-oxoethyl substituent distinguishes it from simpler benzothiazole derivatives.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-16(18-10-9-12-5-1-3-7-14(12)18)11-19-17(21)13-6-2-4-8-15(13)24(19,22)23/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBFZOBFFWHUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the construction of the indole and benzothiazole rings followed by their coupling. One common method involves the use of 2-aminobenzothiazole and an appropriate indole derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or benzothiazole rings .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain benzothiazole derivatives have shown efficacy against breast cancer cell lines by disrupting mitochondrial function and inducing oxidative stress .
  • Antimicrobial Properties
    • The compound has been assessed for its antimicrobial activity against various bacterial strains. Studies suggest that benzothiazole derivatives can exhibit significant antibacterial effects comparable to standard antibiotics. For example, compounds similar to the one discussed have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
  • Anti-inflammatory Effects
    • Benzothiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

Biological Research Applications

  • Inhibitors of Enzymatic Activity
    • The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to inhibit certain kinases could lead to the development of new therapeutic agents for diseases like diabetes and cancer .
  • Neuroprotective Effects
    • Preliminary studies suggest that benzothiazole derivatives may offer neuroprotective benefits by modulating neurotransmitter levels and protecting neuronal cells from oxidative damage . This opens avenues for research into treatments for neurodegenerative diseases.

Materials Science Applications

  • Organic Electronics
    • The unique electronic properties of benzothiazole compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport can enhance the efficiency of these devices .
  • Polymer Chemistry
    • The incorporation of benzothiazole moieties into polymer matrices has been explored to improve thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .

Case Studies

StudyFocusFindings
Azzam et al., 2024Antimicrobial ActivityDemonstrated significant antibacterial effects against Bacillus cereus with IC50 values comparable to standard drugs .
Turkish Journal of ChemistryAnticancer PropertiesIdentified apoptosis induction in breast cancer cell lines with IC50 values indicating effective growth inhibition .
SciELO BrazilNeuroprotective EffectsShowed potential in reducing oxidative stress markers in neuronal cultures .

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The indole and benzothiazole moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure Comparison

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound Benzothiazole trione + Indole Oxoethyl linkage High polarity due to sulfonyl groups; potential reactivity at oxoethyl bridge
Saccharin Benzothiazole trione None High solubility, sweet taste
3-Hydroxy-2-phenyl-2,3-dihydro-1H-indol-1-one Indole Hydroxy, phenyl Synthetic intermediate; polar
Compounds 9a–e (benzimidazole-triazole) Benzimidazole + Triazole + Thiazole Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) Melting points: 180–220°C; moderate solubility in DMSO

Key Observations :

  • The target compound’s benzothiazole trione core shares electronic features with saccharin but is sterically bulkier due to the indole-oxoethyl substituent .
  • Benzimidazole-triazole-thiazole hybrids (e.g., 9a–e) exhibit higher melting points (180–220°C) due to rigid aromatic systems, whereas the target compound’s flexible oxoethyl bridge may lower its melting point .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The sulfonyl groups in the benzothiazole trione core increase electrophilicity, making the oxoethyl bridge susceptible to nucleophilic attack (e.g., by amines or hydrazines). This contrasts with saccharin, which lacks reactive side chains .
  • Indole Contribution : The indole moiety may participate in π-π stacking or hydrogen bonding, similar to interactions observed in benzimidazole-based compounds () .

Biological Activity

The compound 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N3O3S2C_{25}H_{23}N_{3}O_{3}S_{2} with a molecular weight of approximately 477.6 g/mol. The compound features a benzothiazole core, which is often associated with various pharmacological effects.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological activities, including:

  • Anticancer Activity : Many benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Some compounds display inhibitory effects on monoamine oxidase (MAO) enzymes, which are important in neurodegenerative diseases.

Anticancer Activity

Research has shown that compounds similar to This compound possess notable anticancer properties. For instance:

  • A study evaluated the cytotoxicity of several benzothiazole derivatives against various cancer cell lines (NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231). The most active compound exhibited an IC50 value ranging from 0.24 to 0.92 µM across these lines .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
18eNCI-H2260.31
18eSK-N-SH0.24
18eHT290.92
18eMKN-450.75
18eMDA-MB-2310.85

Enzyme Inhibition

Inhibition studies have indicated that benzothiazole derivatives can selectively inhibit MAO-A and MAO-B enzymes. For example:

  • Compounds with structural similarities to the target molecule showed significant inhibition against MAO-B with an IC50 as low as 0.060 µM . This suggests that the compound may have potential applications in treating disorders like depression and Parkinson's disease.

Table 2: MAO Inhibition Activity

CompoundMAO TypeIC50 (µM)
Compound 3eMAO-B0.060
SelegilineMAO-B0.044

The mechanism by which benzothiazole derivatives exert their biological effects often involves interactions at the molecular level:

  • Caspase Activation : Certain benzothiazole compounds activate procaspase-3, leading to apoptosis in cancer cells .

Mechanism of Action

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives:

  • Cytotoxicity against Cancer Cells : A study found that a series of benzothiazole derivatives induced apoptosis in cancer cells through caspase activation pathways .
  • Neuroprotective Effects : Another investigation demonstrated that certain derivatives could protect neuronal cells from oxidative stress by inhibiting MAO-B activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
  • Acylation : Reacting 2,3-dihydro-1H-indole with a functionalized acetyl chloride derivative.
  • Sulfonation : Introducing the benzothiazole-trione moiety using sulfonating agents under anhydrous conditions.
  • Cyclization : Employing strong bases like sodium hydride to facilitate intramolecular cyclization, as demonstrated in analogous syntheses of benzothiazole derivatives .
  • Purification : Crystallization from polar aprotic solvents (e.g., DMF/water mixtures) ensures high purity.
    Critical Parameters : Reaction temperature (<50°C for acylation), stoichiometric control of sulfonating agents, and inert atmosphere to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Indole protons : Look for aromatic signals at δ 6.8–7.2 ppm (integration for 4H) and NH resonance (δ ~10.5 ppm, broad).
  • Benzothiazole-trione : Distinct deshielded carbonyl signals (C=O at δ 165–175 ppm in ¹³C NMR).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹) and sulfone groups (S=O at 1150–1250 cm⁻¹).
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities, as seen in similar heterocyclic systems .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions during structural refinement of this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors.
  • Refinement Tools : Employ SHELXL for least-squares refinement, adjusting thermal displacement parameters (ADPs) for non-hydrogen atoms. Anisotropic refinement is critical for sulfone and carbonyl groups .
  • Validation : Check for residual electron density peaks (<0.5 e⁻/ų) and R-factor convergence (R₁ < 5%). For twinned crystals, use TWINLAW in SHELX to model twin domains .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or MOE to simulate binding poses. Parameterize the ligand with GAFF force fields and assign partial charges via AM1-BCC.
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/NAMD) to assess binding stability. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex.
  • Mechanistic Insight : The compound’s acylating ability (via the 2-oxoethyl group) may covalently modify nucleophilic residues (e.g., cysteine or lysine) in target proteins, as observed in related phthalimide derivatives .

Q. What experimental designs optimize yield in large-scale synthesis while minimizing side reactions?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply a factorial design to test variables: temperature (30–70°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF).
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed indole derivatives) and adjust pH (maintain <7) to suppress hydrolysis.
  • Scale-Up : Implement flow chemistry for exothermic steps (e.g., sulfonation) to enhance heat dissipation and reproducibility .

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